Home > Products > Screening Compounds P145074 > 4-Methoxy-6-nitro-quinazoline
4-Methoxy-6-nitro-quinazoline -

4-Methoxy-6-nitro-quinazoline

Catalog Number: EVT-8324159
CAS Number:
Molecular Formula: C9H7N3O3
Molecular Weight: 205.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Methoxy-6-nitro-quinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by a methoxy group and a nitro group at specific positions on the quinazoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor properties. The synthesis and characterization of 4-methoxy-6-nitro-quinazoline have been the subject of various studies, emphasizing its utility in drug development.

Source and Classification

4-Methoxy-6-nitro-quinazoline can be classified as an aromatic heterocycle, specifically a nitro-substituted quinazoline derivative. Quinazolines are known for their diverse pharmacological activities, making them valuable in pharmaceutical research. The presence of both methoxy and nitro groups enhances the compound's reactivity and potential biological interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-methoxy-6-nitro-quinazoline typically involves several steps:

  1. Starting Materials: The synthesis often begins with readily available precursors such as 2-amino-4-chlorobenzoic acid or other substituted anilines.
  2. Reactions: Common methods include:
    • Nitration: Introduction of the nitro group, usually performed using a mixture of concentrated nitric and sulfuric acids.
    • Alkylation or Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
    • Cyclization: Formation of the quinazoline ring through cyclization reactions involving condensation of an appropriate amine and carbonyl compound.

For example, one synthesis route involves the reaction of 7-fluoro-6-nitroquinazolin-4-ol with potassium hydroxide in methanol, followed by chlorination using thionyl chloride to produce 4-chloro-7-methoxy-6-nitroquinazoline .

Chemical Reactions Analysis

Reactions and Technical Details

4-Methoxy-6-nitro-quinazoline undergoes various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, altering the compound's biological activity.
  3. Condensation Reactions: The compound can react with aldehydes or ketones to form imines or related derivatives.

These reactions are crucial for synthesizing analogs with enhanced pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 4-methoxy-6-nitro-quinazoline often involves interaction with specific biological targets, such as enzymes or receptors involved in cell signaling pathways. For instance, derivatives have shown inhibitory activity against breast cancer resistance protein and P-glycoprotein, which are critical in multidrug resistance in cancer therapy . The exact mechanism may involve:

  • Binding Affinity: Interaction with target proteins leading to inhibition or activation.
  • Cellular Uptake: Modification of cellular transport mechanisms due to structural changes in derivatives.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

4-Methoxy-6-nitro-quinazoline exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges between 150–160 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
  • Stability: Sensitive to moisture; should be stored under dry conditions to prevent hydrolysis.

These properties influence its handling during synthesis and storage.

Applications

Scientific Uses

The primary applications of 4-methoxy-6-nitro-quinazoline include:

  1. Pharmaceutical Development: As a lead compound for developing new anticancer drugs due to its ability to inhibit key proteins involved in drug resistance.
  2. Biochemical Research: Used as a tool compound to study biological pathways related to cancer cell proliferation.
  3. Synthetic Intermediate: Serves as a precursor for synthesizing more complex quinazoline derivatives with tailored biological activities.
Introduction to 4-Methoxy-6-nitro-quinazoline in Medicinal Chemistry

Historical Evolution of Quinazoline Derivatives in Drug Discovery

Quinazoline derivatives have evolved significantly since their first synthesis in 1869 by Johann Peter Griess, who produced 2-cyano-3,4-dihydro-4-oxoquinazoline via anthranilic acid and cyanogen reactions [3] [5]. The systematic exploration of quinazoline pharmacology accelerated after Siegmund Gabriel's 1903 synthesis of the core scaffold through 3,4-dihydroquinazoline oxidation [3] [9]. By the mid-20th century, medicinal chemists recognized quinazoline's privileged structure status due to its versatile bioactivity profile. Notable milestones include:

  • 1950s-1970s: Development of prazosin (α1-adrenergic antagonist for hypertension) and trimethoprim (dihydrofolate reductase inhibitor) [9].
  • 1980s-2000s: Emergence of tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib for epidermal growth factor receptor (EGFR)-driven cancers [6] [9].
  • Post-2010: Hybrid derivatives targeting multiple oncogenic pathways (e.g., lapatinib for EGFR/HER2) [6] [10].

Table 1: Clinically Approved Quinazoline-Based Therapeutics

CompoundTherapeutic TargetPrimary IndicationYear Approved
Prazosinα1-Adrenergic receptorHypertension1976
RaltitrexedThymidylate synthaseColorectal cancer1998
GefitinibEGFR tyrosine kinaseNon-small cell lung cancer2003
IdelalisibPI3Kδ kinaseChronic lymphocytic leukemia2014

This evolution underscores quinazoline's adaptability in drug design, paving the way for optimized scaffolds like 4-methoxy-6-nitro-quinazoline [8] [9].

Significance of Nitro and Methoxy Substituents in Quinazoline Bioactivity

The bioactivity of quinazoline derivatives is profoundly influenced by substituents at the C-6 and C-4 positions. The nitro group (–NO₂) at C-6 enhances electrophilic character, facilitating interactions with nucleophilic residues in enzyme binding pockets. Key effects include:

  • Antimicrobial Potency: 6-Nitroquinazolines exhibit superior Gram-positive antibacterial activity due to improved DNA gyrase binding [1]. Zayed et al. demonstrated that 6,8-diiodo-6-nitro derivatives showed >90% inhibition of Staphylococcus aureus [1].
  • Electron-Withdrawing Effects: The –NO₂ group reduces electron density in the pyrimidine ring, enhancing reactivity in nucleophilic substitution reactions critical for covalent inhibitor design [8] [10].

Conversely, the 4-methoxy group (–OCH₃) contributes to:

  • Metabolic Stability: Methoxy substituents resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life [9].
  • Hydrophobic Interactions: The methoxy moiety anchors quinazolines in hydrophobic kinase domains (e.g., EGFR's ATP pocket) [6] [10].

Table 2: Impact of Substituents on Quinazoline Bioactivity

PositionSubstituentElectronic EffectBiological Consequence
C-6Nitro (–NO₂)Strong electron-withdrawingEnhanced DNA binding (antibacterials) and EGFR affinity
C-4Methoxy (–OCH₃)Moderate electron-donatingImproved metabolic stability and membrane permeability
C-7/C-8HalogensVariableOptimized steric fit in kinase pockets

Role of 4-Methoxy-6-nitro-quinazoline in Targeted Cancer Therapies

4-Methoxy-6-nitro-quinazoline serves as a strategic intermediate for synthesizing kinase inhibitors, particularly those targeting EGFR-driven malignancies. Its utility stems from two features:

  • Nitro Group as a Synthetic Handle: The C-6 nitro enables regioselective reduction to amines, facilitating conjugation with pharmacophores. For example, Shi et al. synthesized 5-arylamino-8-aminoquinazolin-4(3H)-ones using 6-nitro precursors, achieving IC₅₀ values of 0.4–2.1 μM against breast cancer cells [1].
  • Methoxy Group for Binding Optimization: The 4-methoxy moiety mimics the adenine ring's hydrogen-bonding pattern in ATP-binding sites. Molecular docking studies confirm hydrophobic contacts with EGFR's Leu718 and Met769 residues [2] [10].

Recent advances include hybrid derivatives like 6-nitro-4-anilinoquinazolines, which inhibit EGFR with 10-fold selectivity over normal cells. Alam et al. reported phospholipid-quinazoline hybrids (e.g., compound 9) showing IC₅₀ = 0.59 μM in MCF-7 cells via dual EGFR/PI3K inhibition [9] [10].

Scheme 1: Synthetic Pathway to 4-Methoxy-6-nitro-quinazoline Derivatives

7-Fluoro-6-nitroquinazolin-4(3H)-one  + (4-Methoxyphenyl)methanethiol  → Nucleophilic aromatic substitution (NaOH/EtOH)  → 7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one  + Iron/NH₄Cl reduction  → 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one  [8]  

This scaffold's versatility positions it as a cornerstone for next-generation targeted therapies, particularly in overcoming resistance to first-generation TKIs [2] .

Properties

Product Name

4-Methoxy-6-nitro-quinazoline

IUPAC Name

4-methoxy-6-nitroquinazoline

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C9H7N3O3/c1-15-9-7-4-6(12(13)14)2-3-8(7)10-5-11-9/h2-5H,1H3

InChI Key

BYZCOUGYECTJEQ-UHFFFAOYSA-N

SMILES

COC1=NC=NC2=C1C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=NC=NC2=C1C=C(C=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.